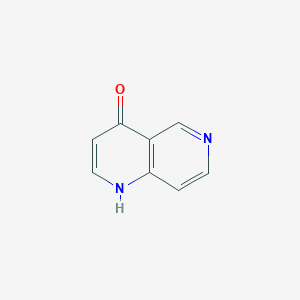

1,6-Naphthyridin-4-OL

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,6-Naphthyridin-4-OL is a nitrogen-containing heterocyclic compound . It has gained significant interest in the synthetic and medicinal chemistry fields due to its pharmacological activity . It has a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .

Synthesis Analysis

The synthesis of this compound has been well explored by the scientific community . Recent synthetic developments have paved a path to a wide range of functionalized 1,6-Naphthyridines . For instance, a practical and scalable approach for constructing 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives has been developed.

Molecular Structure Analysis

Naphthyridine is the fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, and thus can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring . The molecular weight of this compound is 146.15 .

Scientific Research Applications

Anticancer Properties

1,6-Naphthyridin-4-OL and its derivatives have been extensively studied for their anticancer properties. These compounds have shown a variety of applications including as anticancer agents. A review focused on the synthesis and anticancer activity of functionalized 1,6-naphthyridines indicates their significant role in cancer therapy. The structure-activity relationship and molecular modeling studies have correlated their anticancer activities with specific structural features (Lavanya et al., 2021).

Synthetic Methods and Applications

The synthesis of this compound derivatives has been a focus due to their application in various fields such as chemotherapy, antibacterial, and antiviral agents. Innovative, environmentally friendly synthesis methods have been developed. For instance, Hameed (2015) reported a solvent-free and catalyst-free synthesis method for these derivatives, highlighting the shift towards greener chemistry in pharmaceutical synthesis (Hameed, 2015).

Biomedical Applications

The diverse biomedical applications of this compound derivatives are notable. One subclass of these compounds, the 1,6-naphthyridin-2(1H)-ones, has been investigated for their potential in providing ligands for various receptors in the body. These compounds have been a part of more than 17,000 compounds included in over 1000 references, most of them being patents, indicating their significance in pharmaceutical research (Oliveras et al., 2021).

Kinase Inhibitors

This compound derivatives have also been identified as potent kinase inhibitors. The incorporation of a cyclic urea pharmacophore into the 1,6-naphthyridine framework has led to the development of new classes of kinase inhibitors, specifically c-Met kinase inhibitors. This highlights the potential of these compounds in the development of targeted therapies (Wang et al., 2013).

Eco-friendly Synthesis

Eco-friendly and efficient synthesis methods have been developed for these compounds, emphasizing the industry's move towards sustainable practices. Mukhopadhyay et al. (2011) demonstrated a catalyst-free synthesis of 1,2-dihydro[1,6]naphthyridines in water, avoiding the use of toxic organic solvents (Mukhopadhyay et al., 2011).

Nonlinear Optics Applications

This compound derivatives have been studied for their applications in nonlinear optics. Their photophysical properties, such as second harmonic generation capabilities and fluorescence lifetime, indicate their potential use in this field (Indirapriyadharshini et al., 2002).

Future Directions

The future directions of 1,6-Naphthyridin-4-OL research could involve further exploration of its synthesis and biological applications. There is a burgeoning interest in the synthesis and biological applications of 1,6-Naphthyridines . Therefore, more research could be conducted to correlate the synthesis with biological activity .

Mechanism of Action

Target of Action

1,6-Naphthyridin-4-OL is a pharmacologically active compound with a variety of applications . It has been reported to have anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .

Biochemical Pathways

Given its reported pharmacological activities, it can be inferred that this compound likely interacts with multiple biochemical pathways related to cancer, hiv, microbial infections, inflammation, and oxidative stress .

Result of Action

Given its reported pharmacological activities, it can be inferred that this compound likely induces a range of molecular and cellular changes associated with its anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .

Biochemical Analysis

Biochemical Properties

1,6-Naphthyridin-4-OL is pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and antioxidant activities

Cellular Effects

The cellular effects of this compound are primarily observed in its anticancer activity. It has been shown to have a significant impact on different cancer cell lines

Molecular Mechanism

It is known that it has a wide range of biological activities, suggesting that it may interact with multiple targets within the cell

Properties

IUPAC Name |

1H-1,6-naphthyridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-8-2-4-10-7-1-3-9-5-6(7)8/h1-5H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLDCLHOLPDVCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C1=O)C=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72754-01-9 |

Source

|

| Record name | 1,4-dihydro-1,6-naphthyridin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2359611.png)

![6-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2359613.png)

![(3Z)-1-(3-fluorobenzyl)-3-{[(4-methylbenzyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2359617.png)

![7-(3-chloro-2-methylphenyl)-2-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2359618.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxybenzamide](/img/structure/B2359619.png)

![2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-propionic acid](/img/structure/B2359620.png)

![6-isobutyl-3-{[4-(2-methoxyphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2359622.png)

![3-fluoro-5-methyl-N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}pyridine-2-carboxamide](/img/structure/B2359623.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2359626.png)

![2-methoxy-5-methyl-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2359628.png)

![1-(1-Adamantyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea](/img/structure/B2359632.png)